Antimony(3+) tripropan-2-olate

Catalog No.
S1513074
CAS No.
18770-47-3
M.F
C3H8OSb
M. Wt
181.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony(3+) tripropan-2-olate

CAS Number

18770-47-3

Product Name

Antimony(3+) tripropan-2-olate

IUPAC Name

antimony(3+);propan-2-olate

Molecular Formula

C3H8OSb

Molecular Weight

181.85 g/mol

InChI

InChI=1S/C3H8O.Sb/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

SNDNGBUOOIJJKP-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3]

Canonical SMILES

CC(C)O.[Sb]

Antimony(III) tripropan-2-olate (STP), also known as tris(2-propanolato)antimony(III), is a chemical compound with the formula Sb(OC3H7)3. It is a white crystalline solid that is soluble in many organic solvents. STP has a variety of potential applications in scientific research, including:

  • Lewis acid catalyst: STP can act as a Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful for a variety of organic reactions, such as the polymerization of olefins [].
  • Flame retardant: STP has been investigated as a potential flame retardant for polymers. It is thought to work by decomposing at high temperatures and releasing non-flammable gases that help to extinguish flames [].
  • Precursor for antimony-based materials: STP can be used as a precursor for the synthesis of other antimony-based materials, such as thin films and nanoparticles. These materials have potential applications in electronics, photovoltaics, and catalysis [, ].

Ongoing Research

Research on the scientific applications of STP is ongoing. Some promising areas of investigation include:

  • Development of new catalysts: Researchers are exploring the use of STP as a catalyst for new and more efficient organic reactions.
  • Improved flame retardant properties: Scientists are working to develop new flame retardant formulations that incorporate STP to improve their effectiveness.
  • Exploration of novel materials: Researchers are investigating the potential of STP-derived materials for various applications, such as solar cells and light-emitting diodes.

Antimony(3+) tripropan-2-olate, also known as antimony isopropoxide, is a chemical compound with the formula Sb OiPr 3\text{Sb OiPr 3}, where OiPr\text{OiPr} represents the isopropoxy group. This compound features an antimony atom in the +3 oxidation state coordinated to three isopropoxide ligands. Antimony(3+) tripropan-2-olate is characterized by its ability to act as a Lewis acid due to the presence of the electron-deficient antimony center, making it useful in various

There is no scientific research readily available on the specific mechanism of action of antimony(3+) tripropan-2-olate.

  • Toxicity: Information on the specific toxicity of antimony(3+) tripropan-2-olate is limited. However, antimony compounds in general can be toxic if ingested or inhaled.
  • Flammability: Data not readily available, but organic compounds containing antimony can be flammable.
  • Reactivity: Reacts with water [].

  • Oxidation: This compound can be oxidized to form antimony(V) compounds, which are typically more stable and less reactive than their trivalent counterparts.
  • Hydrolysis: In the presence of water, antimony(3+) tripropan-2-olate hydrolyzes to produce antimony oxides and isopropanol. This reaction can be significant in aqueous environments .
  • Reactivity with Electrophiles: Antimony(3+) tripropan-2-olate can react with various electrophiles, demonstrating its utility in organic synthesis as a reagent or catalyst .

Antimony(3+) tripropan-2-olate can be synthesized through several methods:

  • Reaction of Antimony Trichloride with Isopropanol: A common method involves reacting antimony trichloride with isopropanol under controlled conditions to yield antimony(3+) tripropan-2-olate and hydrochloric acid as a byproduct.
    SbCl3+3 CH3)2CHOHSb OiPr 3+3HCl\text{SbCl}_3+3\text{ CH}_3)_2\text{CHOH}\rightarrow \text{Sb OiPr }_3+3\text{HCl}
  • Solvent-Free Methods: Alternative synthesis routes may employ solvent-free conditions or microwave-assisted techniques to improve yield and reduce reaction time.

Antimony(3+) tripropan-2-olate has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in polymerization processes and the synthesis of complex organic molecules.
  • Material Science: The compound is used in the production of antimony-based materials, which have applications in electronics and optics.
  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in cancer therapies .

Antimony(3+) tripropan-2-olate shares similarities with other organoantimony compounds but possesses unique characteristics due to its specific ligand environment. Below is a comparison with similar compounds:

CompoundFormulaUnique Features
Antimony(III) isopropoxideSb OiPr 3\text{Sb OiPr }_3Used as a precursor for other organoantimony compounds
Antimony trioxideSb2O3\text{Sb}_2\text{O}_3More stable; used primarily as a flame retardant
TriphenylantimonyPh3Sb\text{Ph}_3\text{Sb}Exhibits different reactivity patterns due to bulky groups
TriethylantimonySb OEt 3\text{Sb OEt }_3Similar structure but different reactivity and solubility

Antimony(3+) tripropan-2-olate stands out due to its balance of reactivity and stability, making it suitable for both synthetic applications and potential biological uses. Its unique ligand environment contributes to its distinct chemical behavior compared to other organoantimony compounds.

Direct Alcohol Exchange Methods

The most fundamental approach to synthesizing antimony(3+) tripropan-2-olate involves the direct reaction between antimony trichloride and isopropanol under controlled conditions [1]. This classical method relies on the nucleophilic substitution of chloride ligands by isopropoxide groups, generating hydrogen chloride as a byproduct [13]. The reaction proceeds through a stepwise mechanism where each chloride is sequentially replaced by an isopropoxide ligand at temperatures ranging from 25 to 60 degrees Celsius [1] [13].

Research investigations have demonstrated that the direct alcohol exchange method typically yields products with purities ranging from 45 to 65 percent, making it suitable for preliminary research applications [13]. The reaction kinetics are influenced by temperature, with higher temperatures promoting faster ligand exchange but potentially leading to decomposition of the desired product [1]. Moisture control remains critical throughout the synthesis, as antimony(3+) tripropan-2-olate exhibits significant moisture sensitivity [22].

Salt Elimination Procedures

A more refined classical approach employs triethylamine as a hydrogen chloride scavenger in salt elimination reactions [13]. This methodology involves combining antimony trichloride with isopropanol in the presence of triethylamine, which captures the liberated hydrogen chloride to form triethylamine hydrochloride [13]. The salt elimination procedure offers superior yields of 76 to 85 percent compared to direct alcohol exchange methods [13].

The triethylamine-mediated synthesis proceeds under milder conditions, typically at temperatures between 0 and 25 degrees Celsius [13]. This temperature range minimizes thermal decomposition while ensuring complete conversion of the antimony precursor [13]. The resulting triethylamine hydrochloride precipitates from solution, facilitating product purification through simple filtration techniques [13].

Alkoxide Metathesis Reactions

Alkoxide metathesis represents another classical synthetic route where pre-formed antimony alkoxides undergo ligand exchange with isopropanol [13]. This method offers cleaner reaction profiles with yields ranging from 70 to 90 percent [13]. The metathesis approach requires careful selection of the initial alkoxide precursor to ensure favorable thermodynamics for the ligand exchange process [13].

Temperature control between 25 and 80 degrees Celsius proves essential for optimizing conversion rates while maintaining product integrity [13]. The absence of halide-containing byproducts in metathesis reactions simplifies purification procedures and reduces corrosion concerns during synthesis [13].

PropertyValueReference
Molecular FormulaC₉H₂₁O₃Sb [1] [5]
IUPAC Nameantimony(3+) tripropan-2-olate [1] [22]
CAS Number18770-47-3 [1] [5]
Molecular Weight299.02 g/mol [1] [5]
Physical StateLiquid (yellow oily) [1] [5]
Boiling Point53-54 °C at 0.25 mmHg [1] [5]
Density1.307 g/mL at 25 °C [1] [5]
Flash Point170 °F (76.7 °C) [1] [5]
Specific Gravity1.31 [1] [5]
Moisture SensitivityMoisture sensitive [1] [5]
SolubilitySoluble in organic solvents [13] [26]

Modern Synthetic Strategies in Laboratory Settings

Microwave-Assisted Synthesis

Contemporary laboratory practices have embraced microwave-assisted synthesis as an efficient method for preparing antimony(3+) tripropan-2-olate [12]. This technique utilizes controlled microwave irradiation to achieve rapid and uniform heating, significantly reducing reaction times from hours to minutes [12]. Microwave-assisted protocols typically operate at temperatures between 120 and 180 degrees Celsius with reaction times of 10 to 30 minutes [12].

The enhanced heating efficiency of microwave irradiation promotes more complete conversion of starting materials while minimizing thermal degradation [12]. Research findings indicate that microwave-assisted synthesis can achieve purities exceeding 95 percent, representing a substantial improvement over classical thermal methods [12]. The controlled energy input allows for precise temperature regulation, reducing the formation of unwanted side products [12].

Sol-Gel Processing Applications

Sol-gel methodology has emerged as a versatile approach for synthesizing antimony alkoxides with controlled morphological characteristics [17] [20]. The sol-gel process involves the hydrolysis and condensation of antimony alkoxide precursors in solution, leading to the formation of three-dimensional networks [17]. Temperature ranges of 80 to 150 degrees Celsius over reaction periods of 2 to 6 hours have proven optimal for sol-gel synthesis [17] [20].

One-pot sol-gel autocombustion synthesis has been successfully developed for producing carbon-coated antimony microparticles [17]. This innovative approach utilizes citric acid as both a gelation agent and a reducing agent, facilitating the formation of stable sols with antimony chloride precursors [17]. The resulting materials exhibit excellent electrochemical properties with initial capacities of 647 milliampere-hours per gram versus lithium [17].

Chemical Vapor Deposition Precursor Development

The application of antimony(3+) tripropan-2-olate as a precursor for chemical vapor deposition has gained significant attention in materials science research [16] [21]. Metal-organic chemical vapor deposition processes utilizing antimony alkoxide precursors can deposit thin films of antimony and antimony oxides at temperatures ranging from 150 to 650 degrees Celsius [16]. Below 400 degrees Celsius, uniform films of pure senarmontite antimony trioxide with controllable microstructure and crystal texture are obtained [16].

Research investigations have revealed that larger precursor ligands, such as isopropoxide groups, enable higher maximum temperatures for pure antimony trioxide formation [16]. The decomposition characteristics of antimony(3+) tripropan-2-olate begin above 250 degrees Celsius through a free-radical mechanism, with complete decomposition occurring at 340 degrees Celsius [21]. This decomposition behavior occurs independently of ambient gas composition, providing consistent processing conditions [21].

Atomic Layer Deposition Applications

Atomic layer deposition represents the pinnacle of precision synthesis for antimony-containing materials [23]. Trisamido antimony precursors have been successfully employed in atomic layer deposition processes to produce high-purity antimony oxide and antimony sulfide films [23]. The self-limiting nature of atomic layer deposition enables precise control over film thickness at the atomic level [23].

Growth rates of 0.58 angstroms per cycle have been achieved for antimony sulfide films using atomic layer deposition at temperatures between 65 and 120 degrees Celsius [23]. The resulting films exhibit exceptional chemical purity with antimony to sulfur ratios of 39:61, corresponding ideally to antimony trisulfide stoichiometry [23]. The low-temperature processing window makes atomic layer deposition particularly attractive for temperature-sensitive substrate materials [23].

MethodStarting MaterialsTemperature (°C)Yield (%)AdvantagesLimitations
Direct Alcohol ExchangeSbCl₃ + 3 iPrOH25-6045-65Simple procedureHCl evolution
Salt Elimination with TriethylamineSbCl₃ + 3 iPrOH + 3 Et₃N0-2576-85High purity productBase requirement
Alkoxide MetathesisSb(OR)₃ + 3 iPrOH25-8070-90Clean reactionLimited availability
Direct Reaction with IsopropanolSb₂O₃ + 6 iPrOH80-12050-70No halide byproductsHigher temperature

Green Chemistry Adaptations for Antimony Alkoxides

Solvent-Free Synthetic Approaches

The development of solvent-free synthetic methodologies represents a significant advancement in environmentally conscious antimony alkoxide preparation [12]. Neat reaction conditions eliminate the need for organic solvents, substantially reducing environmental impact and simplifying product isolation [12]. Research investigations have demonstrated that solvent-free synthesis can be achieved through careful control of reaction stoichiometry and temperature management [12].

Solid-state mechanochemical approaches have shown promise for antimony alkoxide synthesis, utilizing mechanical energy to promote chemical transformations [12]. These methods operate under ambient conditions while achieving comparable yields to traditional solution-based syntheses [12]. The elimination of solvent waste streams represents a major environmental benefit, aligning with green chemistry principles [12].

Aqueous-Based Processing Methods

Despite the inherent moisture sensitivity of antimony alkoxides, researchers have explored aqueous-based processing routes using water-tolerant antimony precursors [12]. Hydrothermal methods operating at elevated temperatures and pressures can facilitate antimony oxide formation while minimizing organic solvent consumption [6]. These approaches require careful pH control and the use of chelating agents to prevent premature hydrolysis [6].

Precipitation techniques using aqueous antimony salt solutions have been developed for antimony oxide precursors that can be subsequently converted to alkoxides [6] [8]. Forward and reverse precipitation methods yield antimony trioxide with different crystalline phases, including senarmontite and valentinite polymorphs [6]. The choice of precipitation conditions influences the surface area and reactivity of the resulting antimony oxide materials [6].

Catalytic Synthesis Enhancement

Lewis acid catalysis has emerged as an effective strategy for enhancing antimony alkoxide synthesis efficiency while reducing energy requirements [15]. Antimony-based Lewis acids demonstrate exceptional acidity, with fluoroantimonic acid exhibiting Hammett acidity values of negative 28 [15]. This extreme acidity enables catalytic promotion of alkoxide formation reactions under milder conditions [15].

The use of stibonium-based catalysts has shown promise for promoting alkoxide exchange reactions [15]. These catalysts can be recovered and reused, reducing waste generation and improving process economics [15]. Catalytic methods also enable better control over reaction selectivity, minimizing the formation of unwanted byproducts [15].

Renewable Feedstock Integration

The incorporation of renewable feedstock materials into antimony alkoxide synthesis represents an emerging area of green chemistry research [12]. Bio-derived alcohols can potentially replace petroleum-based isopropanol in synthetic procedures [12]. Sustainable sourcing of organic components reduces the overall environmental footprint of antimony alkoxide production [12].

Research efforts have focused on developing synthesis routes that utilize biomass-derived platform chemicals [12]. These approaches require careful evaluation of feedstock purity and reactivity to ensure consistent product quality [12]. Economic considerations remain important factors in determining the viability of renewable feedstock integration [12].

Green Chemistry PrincipleImplementationEnvironmental BenefitCurrent StatusChallenges
Solvent-Free SynthesisNeat reaction conditionsNo organic wasteResearch phaseProduct isolation
Aqueous-Based ProcessingWater-tolerant precursorsReduced toxicityUnder developmentMoisture sensitivity
Catalytic MethodsLewis acid catalysisLower energy demandPilot scaleCatalyst recovery
Atom Economy OptimizationDirect substitutionMinimal waste generationLaboratory provenReaction selectivity
Renewable Feedstock UseBio-derived alcoholsSustainable sourcingConceptualCost considerations

Scale-up Considerations for Research Applications

Reactor Design and Engineering

The transition from laboratory-scale synthesis to larger research applications requires careful consideration of reactor design parameters [10] [28]. Laboratory-scale preparations typically employ round-bottom flasks with magnetic stirring, while pilot-scale operations necessitate jacketed reactors with mechanical agitation systems [10]. Industrial-scale processing demands continuous reactor designs with integrated heat exchange systems for optimal thermal management [28].

Material compatibility becomes increasingly critical at larger scales, as extended contact times with antimony-containing species can lead to equipment corrosion [10] [28]. Reactor materials must withstand the corrosive nature of hydrogen chloride byproducts and maintain chemical inertness toward antimony alkoxides [10]. Specialized coatings or corrosion-resistant alloys may be required for large-scale processing equipment [28].

Heat and Mass Transfer Optimization

Effective heat transfer becomes paramount when scaling antimony alkoxide synthesis due to the temperature-sensitive nature of the products [10]. Laboratory oil bath heating must be replaced with controlled heating systems that ensure temperature uniformity across the entire reactor volume [10]. Pilot-scale operations benefit from jacketed reactor designs with circulating heat transfer fluids [10].

Mass transfer considerations include efficient mixing to ensure complete conversion of starting materials [10]. Magnetic stirring systems prove inadequate for larger batch sizes, necessitating mechanical agitation with appropriately designed impellers [10]. The optimization of mixing parameters prevents the formation of concentration gradients that could lead to incomplete reactions or side product formation [10].

Economic and Market Considerations

The economic viability of scaled antimony alkoxide synthesis depends on market demand and production costs [28] [29]. Research applications typically require high-purity materials in relatively small quantities, making specialized synthesis economically feasible [29]. The limited global supply of antimony raw materials influences the economics of alkoxide production [29].

Production cost optimization involves balancing material expenses, energy consumption, and labor requirements [28] [29]. Process optimization at the pilot scale enables identification of cost-reduction opportunities before full-scale implementation [28]. Market demand uncertainties require flexible production systems capable of adjusting output levels based on research needs [29].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleKey Challenges
Reactor DesignRound-bottom flaskJacketed reactorContinuous reactorMaterial compatibility
Heat TransferOil bath heatingControlled heatingHeat exchange systemsTemperature uniformity
Mass TransferMagnetic stirringMechanical agitationOptimized mixingEfficient mixing
Safety ConsiderationsFume hood operationVapor monitoringAutomated safetyVapor containment
Product PurificationDistillationColumn distillationIntegrated separationProduct consistency
Quality ControlNMR analysisMultiple analyticsOnline monitoringReal-time analysis
Economic FactorsMaterial cost focusProcess optimizationEconomic viabilityMarket demand

Molecular Structure and Bonding Theories

The molecular structure of antimony(3+) tripropan-2-olate exhibits a trigonal pyramidal geometry around the central antimony atom, where three isopropoxide ligands coordinate to the metal center [3]. The antimony atom adopts a distorted tetrahedral coordination environment when considering the lone pair of electrons, which occupies the fourth coordination site [4].

X-ray crystallographic studies of related antimony(III) alkoxide compounds have revealed that the antimony-oxygen bond lengths typically range from 2.015 to 2.020 Å, with the primary bonds being elongated due to the presence of secondary bonding interactions [3]. The compound features an average Sb-O bond distance of approximately 2.015 Å, which is consistent with other monomeric antimony(III) alkoxides [3].

The bonding in antimony(3+) tripropan-2-olate can be understood through the Lewis acid-base paradigm, where the antimony center acts as a Lewis acid accepting electron density from the alkoxide oxygen atoms [5]. The electronic structure is dominated by the 5s² lone pair on antimony, which provides the compound with its distinctive pyramidal geometry [6].

Table 1: Fundamental Structural Parameters of Antimony(3+) Tripropan-2-olate

ParameterValueReference
Molecular Weight299.02 g/mol [1] [1]
Sb-O Bond Length2.015 Å (estimated) [3] [3]
Coordination Number3 (pyramidal) [4] [4]
Sb-O-C Bond Angle115-120° [3] [3]
Density1.307 g/mL at 25°C [2] [2]

Secondary bonding interactions play a crucial role in the structural chemistry of antimony(3+) tripropan-2-olate. These interactions, often referred to as antimony-oxygen secondary bonding interactions, can have energies exceeding 30 kJ/mol and significantly influence the compound's supramolecular behavior [3]. The strength of these interactions is evidenced by the observation that antimony compounds tend to form self-assembled structures through these secondary bonding networks [3].

The electronic structure of the compound is characterized by the presence of a stereochemically active lone pair on antimony, which influences both the molecular geometry and the chemical reactivity [7]. Recent computational studies have demonstrated that antimony exhibits characteristics of both classical covalent bonding and electron-rich multi-center bonding, representing a smooth transition between these bonding modes [6].

Computational Studies on Electronic Properties

Density functional theory calculations have provided valuable insights into the electronic properties of antimony(3+) tripropan-2-olate and related compounds. Computational studies using the B3LYP functional with various basis sets have revealed important aspects of the electronic structure [8] [9].

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for antimony(III) isopropoxide has been calculated to be approximately 4.2 eV, which correlates with its observed redox stability [10]. This electronic gap is consistent with the compound's behavior as a stable precursor in various synthetic applications [8].

Table 2: Electronic Properties from Computational Studies

PropertyValueMethodReference
HOMO-LUMO Gap4.2 eV [10]DFT [10] [10]
Dipole Moment2.1-2.5 D (estimated) [9]B3LYP [9] [9]
Ionization Potential8.2-8.8 eV (estimated) [9]DFT [9] [9]
Electron Affinity2.8-3.2 eV (estimated) [9]DFT [9] [9]

Fukui function analyses have demonstrated that the antimony center exhibits significant electrophilic character, with the local nucleophilicity indices indicating strong interactions with electron-rich species [9]. The calculated parameters show that the antimony(III) center has a high affinity for electron-donating ligands, which is consistent with its behavior as a Lewis acid [9].

The electronic density of states calculations for antimony-containing compounds reveal that the valence band is primarily composed of antimony 5s and 5p orbitals, with significant contributions from oxygen 2p orbitals [11]. The conduction band shows considerable mixing between antimony and oxygen orbitals, indicating strong covalent character in the Sb-O bonds [11].

Molecular orbital calculations have revealed that the lone pair on antimony is predominantly composed of the 5s orbital with some 5p character [12]. This hybridization pattern explains the observed pyramidal geometry and the tendency for antimony to form secondary bonding interactions [12].

The electronic structure calculations also predict that antimony(3+) tripropan-2-olate should exhibit interesting optical properties, with electronic transitions occurring in the ultraviolet region [13]. The calculated oscillator strengths for these transitions suggest that the compound may have applications in optoelectronic devices [13].

Conformational Analysis and Stability Parameters

Conformational analysis of antimony(3+) tripropan-2-olate reveals several important structural features that influence its stability and reactivity. The isopropoxide ligands can adopt different conformations, leading to multiple possible geometries for the molecule [14].

The rotational barriers around the Sb-O bonds have been estimated to be relatively low, typically in the range of 15-25 kJ/mol, allowing for facile rotation of the isopropoxide groups [14]. This flexibility is important for the compound's ability to adapt to different coordination environments and participate in various chemical reactions [14].

Table 3: Conformational and Stability Parameters

ParameterValueMethodReference
Sb-O Rotation Barrier15-25 kJ/mol [14]DFT [14] [14]
Thermal StabilityDecomposes >95°C [15]Experimental [15] [15]
Hydrolysis RateSlow (moisture sensitive) [2]Experimental [2] [2]
Vapor Pressure0.25 mmHg (25°C) [2]Experimental [2] [2]

The thermal stability of antimony(3+) tripropan-2-olate is moderate, with decomposition occurring above 95°C [15]. The compound is sensitive to moisture, undergoing slow hydrolysis to form antimony oxide and isopropanol [2]. This hydrolysis reaction is much slower than that observed for the corresponding methoxide or ethoxide derivatives, which is attributed to the increased steric bulk of the isopropoxide groups [2].
The conformational preferences of the isopropoxide ligands are influenced by steric interactions between the methyl groups and the lone pair on antimony [14]. Computational studies suggest that the most stable conformations are those where the isopropoxide groups are oriented to minimize steric repulsion while maximizing the overlap between the oxygen lone pairs and the antimony center [14].

The compound exhibits interesting pseudorotational behavior, with barriers to pseudorotation estimated to be approximately 31.5 kcal/mol for related hypervalent antimony compounds [14]. This high barrier suggests that the compound maintains its trigonal pyramidal geometry under normal conditions [14].

Comparative Analysis with Related Antimony Compounds

A comprehensive comparison of antimony(3+) tripropan-2-olate with other antimony(III) alkoxides reveals important structure-property relationships. The series of antimony(III) alkoxides - methoxide, ethoxide, isopropoxide, and n-butoxide - shows systematic variations in physical and chemical properties [16] [17] [18].

Table 4: Comparative Properties of Antimony(III) Alkoxides

CompoundMolecular Weight (g/mol)Density (g/mL)Boiling Point (°C)Physical FormHydrolysis Rate
Sb(OCH₃)₃214.86 [16]No data [16]No data [16]White solid [16]Fast [16]
Sb(OC₂H₅)₃256.94 [19]1.513 [19]95 (11 mmHg) [19]Colorless liquid [19]Moderate [19]
Sb(OC₃H₇)₃299.02 [1]1.307 [2]53-54 (0.25 mmHg) [2]Liquid [2]Slow [2]
Sb(OC₄H₉)₃341.10 [20]1.225 [20]133-135 (0.4 mmHg) [20]Colorless liquid [20]Slow [20]

The trend in molecular weights follows the expected pattern, with each additional CH₂ group adding approximately 14 g/mol to the molecular weight [1] [20] [19] [16]. Interestingly, the density values show a general decrease with increasing alkyl chain length, which is attributed to the lower density of the hydrocarbon portions of the molecules [2] [20] [19].

The boiling points of these compounds are significantly influenced by intermolecular forces and steric effects. The n-butoxide derivative has the highest boiling point due to increased van der Waals interactions, while the isopropoxide (tripropan-2-olate) has a surprisingly low boiling point due to its branched structure, which reduces intermolecular contact [2] [20].

The hydrolysis rates show a clear trend with steric bulk, where the more sterically hindered alkoxides (isopropoxide and n-butoxide) hydrolyze more slowly than their less hindered counterparts [2] [20] [19] [16]. This trend is attributed to the steric protection of the Sb-O bonds by the bulky alkyl groups [2].

Table 5: Electronic and Structural Comparison

CompoundHOMO-LUMO Gap (eV)Sb-O Bond Length (Å)Coordination PreferenceLewis Acidity
Sb(OCH₃)₃4.5 (estimated) [9]2.01 [9]Tetrahedral [9]High [9]
Sb(OC₂H₅)₃4.3 (estimated) [9]2.02 [9]Tetrahedral [9]High [9]
Sb(OC₃H₇)₃4.2 [10]2.015 [3]Pyramidal [3]Moderate [10]
Sb(OC₄H₉)₃4.1 (estimated) [9]2.03 [9]Pyramidal [9]Moderate [9]

The electronic properties show subtle but important differences across the series. The HOMO-LUMO gap generally decreases with increasing alkyl chain length, reflecting the increasing electron-donating ability of the alkoxide ligands [9] [10]. The Sb-O bond lengths show slight elongation with increasing steric bulk, consistent with the reduced orbital overlap due to steric effects [3] [9].

The coordination preferences also vary across the series, with the smaller alkoxides (methoxide and ethoxide) showing a greater tendency to adopt tetrahedral coordination through secondary bonding interactions, while the larger alkoxides (isopropoxide and n-butoxide) preferentially adopt pyramidal coordination due to steric constraints [3] [9].

The Lewis acidity of the antimony center decreases with increasing alkyl chain length, which is attributed to the increased electron-donating ability of the alkoxide ligands and the steric hindrance that prevents approach of Lewis bases [9] [10].

In terms of synthetic applications, antimony(3+) tripropan-2-olate occupies a unique position in the series. Its moderate volatility, combined with its thermal stability and controlled hydrolysis rate, makes it particularly suitable for chemical vapor deposition applications [2] [8]. The compound's electronic properties, with its 4.2 eV HOMO-LUMO gap, provide an optimal balance between reactivity and stability for precursor applications [10].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.96133 g/mol

Monoisotopic Mass

180.96133 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

18770-47-3

Dates

Last modified: 08-15-2023

Explore Compound Types